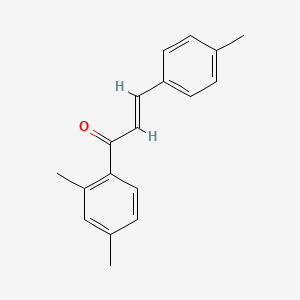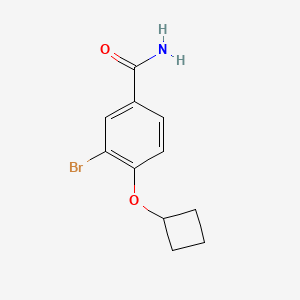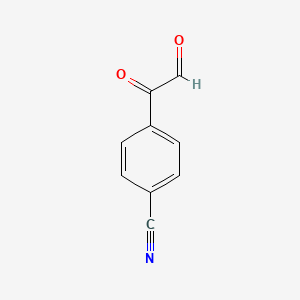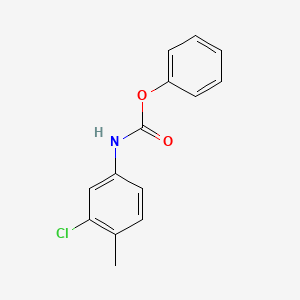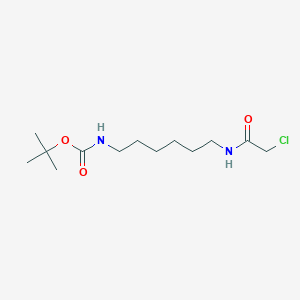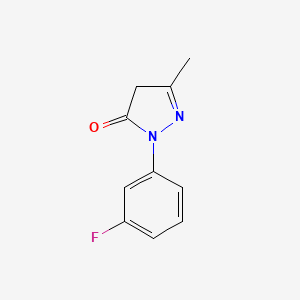
2-(3-Fluorophenyl)-5-methyl-2,4-dihydropyrazol-3-one
Descripción general
Descripción
2-(3-Fluorophenyl)-5-methyl-2,4-dihydropyrazol-3-one, also known as FMDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMDP is a member of the pyrazolone family, which has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Mecanismo De Acción
The exact mechanism of action of 2-(3-Fluorophenyl)-5-methyl-2,4-dihydropyrazol-3-one is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that this compound can reduce pain and inflammation in animal models. This compound has also been shown to have neuroprotective effects, which may be due to its ability to modulate NMDA receptor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-Fluorophenyl)-5-methyl-2,4-dihydropyrazol-3-one in lab experiments is its relatively low cost and ease of synthesis. This compound is also stable under normal laboratory conditions, which makes it a convenient compound to work with. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other pyrazolone derivatives. This may limit its usefulness in certain experiments where higher potency compounds are required.
Direcciones Futuras
There are several future directions for research on 2-(3-Fluorophenyl)-5-methyl-2,4-dihydropyrazol-3-one. One area of interest is the development of more potent derivatives of this compound that can be used in a wider range of experiments. Another area of interest is the investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, the potential use of this compound as a treatment for pain and inflammation in humans warrants further investigation.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)-5-methyl-2,4-dihydropyrazol-3-one has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been shown to possess analgesic and anti-inflammatory properties, which may make it a potential treatment for pain and inflammation. In medicinal chemistry, this compound has been used as a starting material for the synthesis of other pyrazolone derivatives with potential therapeutic applications.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYFBNJJGQAMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3114328.png)
